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d5-4-Anilino-4-oxobutanoic acid

Cat. No.: B13406459
M. Wt: 198.23 g/mol
InChI Key: KTFGFGGLCMGYTP-DJUFKDDYSA-N
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Description

Contextualization of Deuterium-Labeled Compounds in Contemporary Chemical Biology and Pharmaceutical Sciences

Deuterium-labeled compounds have become indispensable tools in modern scientific research, particularly within the fields of chemical biology and pharmaceutical sciences. clearsynth.comclearsynth.com Deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, contains an extra neutron, which doubles its mass compared to hydrogen. clearsynth.compharmaffiliates.com This fundamental difference in mass, without significantly altering the chemical structure or biological activity of the molecule, allows these compounds to serve as powerful tracers. scispace.com

The applications of deuterium labeling are extensive and have advanced research and development significantly. clearsynth.com In pharmaceutical sciences, these compounds are crucial for studying drug metabolism, pharmacokinetics, and determining protein structures. clearsynth.comclearsynth.com By replacing hydrogen atoms with deuterium in a drug candidate, researchers can gain valuable insights into its metabolic pathways, absorption, distribution, and excretion (ADME) profiles. clearsynth.comhwb.gov.in This is because the heavier deuterium can alter the physical and chemical properties of the molecule, which can be tracked and analyzed. clearsynth.com The use of deuterium labeling can lead to the development of drugs with enhanced metabolic stability, potency, and selectivity, ultimately making them safer and more effective. clearsynth.comclearsynth.com

In chemical biology, deuterium-labeled compounds are essential for elucidating complex biochemical pathways and studying protein-ligand interactions. clearsynth.comscispace.com Techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy leverage the mass difference of deuterium to track the transformation of molecules in biological systems. pharmaffiliates.comhwb.gov.in This allows for a detailed understanding of enzymatic mechanisms and metabolic processes at a molecular level. pharmaffiliates.comscispace.com

The Strategic Importance of d5-4-Anilino-4-oxobutanoic Acid as a Stable Isotope-Labeled Research Reagent

This compound is the deuterated form of 4-Anilino-4-oxobutanoic acid, where five hydrogen atoms on the phenyl ring have been replaced by deuterium atoms. medchemexpress.comlgcstandards.com This specific labeling makes it a strategically important stable isotope-labeled reagent in scientific research. Its primary and most critical application is as an internal standard for the highly accurate quantification of its non-deuterated counterpart, 4-Anilino-4-oxobutanoic acid, in various biological samples.

The key to its utility lies in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). In these methods, a known quantity of this compound is added to a biological sample (e.g., plasma or urine). Because it is chemically identical to the non-labeled compound, it behaves similarly during sample extraction and analysis. However, due to its higher mass, the mass spectrometer can distinguish it from the naturally occurring analyte. scispace.com This allows for precise and accurate quantification of the non-labeled compound by comparing its signal intensity to that of the known amount of the deuterated standard, minimizing analytical errors and background interference. This is particularly vital in pharmacokinetic studies to understand drug metabolism and in bioanalytical assays that require high precision.

Properties of this compound

PropertyValue
CAS Number840529-98-8 medchemexpress.comlgcstandards.comscbt.commedchemexpress.com
Molecular FormulaC₁₀H₆D₅NO₃ medchemexpress.comscbt.commedchemexpress.com
Molecular Weight198.23 g/mol lgcstandards.commedchemexpress.com
AppearanceWhite to off-white solid medchemexpress.com
Purity>95% lgcstandards.com
Storage4°C, stored under nitrogen medchemexpress.comlgcstandards.com

Relationship to the Parent Compound, 4-Anilino-4-oxobutanoic Acid, as a Significant Drug Metabolite

The significance of this compound as a research tool is directly linked to the biological importance of its parent (unlabeled) compound, 4-Anilino-4-oxobutanoic acid. 4-Anilino-4-oxobutanoic acid is recognized as a primary and pharmacologically inactive metabolite of the drug Vorinostat. scbt.com Vorinostat, also known by its chemical name Suberoylanilide Hydroxamic Acid, is a histone deacetylase (HDAC) inhibitor used in cancer therapy.

Properties of 4-Anilino-4-oxobutanoic Acid

PropertyValue
CAS Number102-14-7 scbt.comchemicalbook.com
Alternate NamesSuccinanilic acid; N-Phenyl-succinamic Acid scbt.com
Molecular FormulaC₁₀H₁₁NO₃ scbt.comuni.lu
Molecular Weight193.20 g/mol scbt.com
Chemical ClassAnilide chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO3 B13406459 d5-4-Anilino-4-oxobutanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO3

Molecular Weight

198.23 g/mol

IUPAC Name

deuterio 4-anilino-2,2,3,3-tetradeuterio-4-oxobutanoate

InChI

InChI=1S/C10H11NO3/c12-9(6-7-10(13)14)11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14)/i6D2,7D2/hD

InChI Key

KTFGFGGLCMGYTP-DJUFKDDYSA-N

Isomeric SMILES

[2H]C([2H])(C(=O)NC1=CC=CC=C1)C([2H])([2H])C(=O)O[2H]

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCC(=O)O

Origin of Product

United States

Synthetic Methodologies for Deuterated Anilino Oxobutanoic Acids

General Principles of Deuterium (B1214612) Incorporation into Organic Molecules

The introduction of deuterium into organic molecules can be achieved through a variety of methods, which can be broadly categorized into two main approaches: stepwise synthesis using deuterated precursors and direct hydrogen isotope exchange (HIE) on a non-deuterated substrate.

Stepwise Synthesis: This approach involves the use of commercially available or synthetically prepared deuterated starting materials in a conventional multi-step synthesis. For complex molecules, this method offers the advantage of precise control over the location of deuterium incorporation. Common deuterated building blocks include deuterated solvents (e.g., D₂O, CDCl₃), deuterated reagents (e.g., LiAlD₄, NaBD₄), and deuterated starting materials for specific moieties (e.g., benzene-d6, aniline-d5).

Hydrogen Isotope Exchange (HIE): HIE reactions involve the direct replacement of protium (¹H) with deuterium (²H) on a substrate molecule. acs.org These methods are often more atom-economical and can be performed at a late stage in a synthetic sequence. HIE can be promoted by various catalysts and conditions:

Acid/Base Catalysis: Strong acids (e.g., D₂SO₄, CF₃COOD) or bases (e.g., NaOD in D₂O) can facilitate H/D exchange, particularly for hydrogens on heteroatoms or at positions activated towards electrophilic or nucleophilic attack. For aromatic compounds like aniline (B41778), harsh conditions such as high temperatures and pressures may be required to achieve high levels of deuteration. researchgate.net

Metal Catalysis: Transition metals, including iridium, rhodium, ruthenium, and palladium, are effective catalysts for HIE. researchgate.net These methods often offer high selectivity for specific C-H bonds, such as those at the ortho position to a directing group. For the synthesis of fully deuterated aromatics, such as the phenyl ring in d5-4-Anilino-4-oxobutanoic acid, catalytic methods can be highly efficient.

The choice of deuteration strategy depends on several factors, including the desired level and position of deuterium incorporation, the stability of the substrate under the reaction conditions, and the availability of deuterated precursors.

Specific Synthesis Strategies for this compound

The synthesis of this compound is most logically achieved through the reaction of a deuterated aniline precursor with a non-deuterated succinic acid derivative. Given the "d5" designation, the deuterium atoms are located on the phenyl ring of the aniline moiety. medchemexpress.com Therefore, the key starting material is aniline-2,3,4,5,6-d5 (aniline-d5).

Synthetic Route:

Aniline-d5 + Succinic anhydride (B1165640) → this compound

The reaction is typically carried out in a suitable solvent, and the kinetics of this reaction have been studied in aqueous dioxane. researchgate.net

Detailed Research Findings:

The reaction conditions for the acylation of aniline with succinic anhydride are generally mild. The reaction can be influenced by the solvent system, with studies showing the effect of water content on the reaction rate in aqueous dioxane. researchgate.net

Table 1: Reactants and Products in the Synthesis of this compound

Compound NameMolecular FormulaRole in Reaction
Aniline-d5C₆H₂D₅NDeuterated Reactant
Succinic anhydrideC₄H₄O₃Reactant
This compoundC₁₀H₆D₅NO₃Product

Note: This table is interactive and can be sorted by column.

Methodological Innovations in the Synthesis of Stable Isotope-Labeled Analogs

The field of stable isotope labeling is continuously evolving, with a focus on developing more efficient, selective, and sustainable methods for deuterium incorporation. researchgate.netresearchgate.net These innovations are crucial for expanding the accessibility and application of deuterated compounds.

Recent Advances in Deuteration:

Transition Metal Catalysis: The use of transition metal catalysts for HIE continues to be a major area of research. Recent developments have focused on expanding the substrate scope and improving the regioselectivity of these reactions. For example, molybdenum-mediated reductive deuteration of nitroarenes using D₂O as the deuterium source has been developed for the selective synthesis of ortho- and para-deuterated anilines. rsc.org

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for deuteration reactions. researchgate.net These methods often proceed under mild conditions and can offer unique selectivities.

Electrocatalysis: Electrocatalytic methods are being explored for reductive deuteration, providing an alternative to traditional reducing agents. researchgate.net

Flow Chemistry: The use of continuous flow reactors for H/D exchange reactions can offer advantages in terms of safety, scalability, and reaction control.

These methodological innovations are expanding the toolkit available to synthetic chemists for the preparation of a wide range of deuterated molecules, including complex pharmaceutical compounds and their metabolites. The ongoing development of new catalytic systems and reaction conditions is expected to further enhance the efficiency and applicability of deuterium labeling. nih.gov

Advanced Analytical Applications of D5 4 Anilino 4 Oxobutanoic Acid

Quantitative Analysis in Biological Systems through Stable Isotope Labeling

Stable isotope labeling is a powerful strategy in quantitative analysis, allowing for the precise comparison of analyte concentrations between different samples. The introduction of a stable, non-radioactive isotope like deuterium (B1214612) (²H) into a molecule creates a "heavy" version that is chemically identical to the "light" (natural abundance) version but distinguishable by mass spectrometry. oup.comoup.com This principle is fundamental to its application in proteomics and as an internal standard.

In quantitative proteomics, one key objective is to compare the relative abundance of proteins between different biological samples. nih.gov A common approach is the chemical labeling of peptides derived from protein digestion. N-terminal isotope tagging is a strategy where a chemical tag is specifically attached to the N-terminus of every peptide in a sample. nih.gov

The d5-4-Anilino-4-oxobutanoic acid, through chemical modification to create a reactive group, can be used as such a labeling reagent. The process involves:

Protein Digestion: Proteins from two different samples (e.g., control vs. treated) are extracted and digested, typically with trypsin, to generate a complex mixture of peptides.

Differential Labeling: One peptide mixture is labeled with the "light" (d0) form of the anilino-oxobutanoic acid reagent, while the other mixture is labeled with the "heavy" (d5) version. This reaction targets the primary amine at the N-terminus of each peptide. To ensure specificity, the side chains of lysine (B10760008) residues, which also contain a primary amine, are often chemically blocked beforehand through a process like guanidination. nih.gov

Sample Combination and Analysis: The light- and heavy-labeled samples are then combined into a single mixture. During mass spectrometric analysis, each peptide will appear as a pair of peaks separated by 5 Daltons (the mass difference imparted by the five deuterium atoms).

Quantification: The relative abundance of a specific peptide in the two original samples is determined by comparing the signal intensities or peak areas of its corresponding light and heavy isotopic forms. nih.gov

This method allows for every peptide to be labeled, making it a sequence-independent strategy that can be applied to a wide range of proteins, including those with post-translational modifications. nih.gov

The most widespread application of this compound is as an internal standard (IS) in quantitative bioanalytical assays, particularly those using liquid chromatography-mass spectrometry (LC-MS). nih.govnih.govscioninstruments.com An ideal internal standard co-elutes with the analyte of interest and behaves identically during sample extraction, handling, and ionization, but is distinguishable by the mass spectrometer. nih.gov

Stable isotope-labeled compounds like this compound are considered the gold standard for internal standards in MS because they fulfill these criteria almost perfectly. scioninstruments.comnih.gov They possess nearly identical physicochemical properties to the unlabeled analyte, ensuring they experience the same degree of ion suppression or enhancement from the sample matrix and any loss during sample preparation. oup.comcerilliant.comnih.gov

By adding a known amount of the d5-labeled standard to every sample and calibrator at the beginning of the workflow, any experimental variability is normalized. Quantification is based on the ratio of the analyte's MS signal to the internal standard's MS signal, which remains constant despite variations in sample recovery or matrix effects. cerilliant.com This dramatically improves the accuracy, precision, and robustness of the quantitative method. scioninstruments.com

Table 1: Characteristics of this compound as an Internal Standard

Property Characteristic Advantage in MS Analysis
Chemical Structure Nearly identical to the unlabeled analyte Ensures similar behavior during chromatography and ionization.
Mass 5 Daltons heavier than the unlabeled analyte Easily distinguished by the mass spectrometer without interfering with the analyte signal.
Elution Time Co-elutes with the analyte in chromatography Experiences the same matrix effects at the same time.
Ionization Efficiency Virtually identical to the analyte Provides a stable reference for signal intensity, correcting for ion suppression or enhancement.

| Stability | Deuterium label is stable and does not exchange | Ensures the mass difference remains constant throughout the analytical process. |

Chromatographic and Mass Spectrometric Techniques for Deuterated Metabolite Profiling

The analysis of this compound and its unlabeled counterpart relies heavily on the combination of liquid chromatography for separation and tandem mass spectrometry for detection and quantification.

Developing a robust and reliable LC-MS/MS method is crucial for accurate quantification. The process involves the systematic optimization and subsequent validation of numerous parameters.

Method Development:

Chromatographic Separation: The primary goal is to achieve a sharp, symmetrical peak for the analyte and internal standard, well-separated from other matrix components. This involves selecting an appropriate HPLC or UHPLC column (e.g., C18 for reversed-phase chromatography) and optimizing the mobile phase composition (e.g., mixtures of water, acetonitrile, or methanol with additives like formic acid or ammonium acetate to improve peak shape and ionization).

Mass Spectrometry Optimization: The instrument is typically operated in Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity. This involves infusing a pure standard of the compound to determine the optimal precursor ion (the mass of the intact molecule) and one or more product ions (fragments generated by collision-induced dissociation). The instrument parameters, such as collision energy and ionization source settings, are fine-tuned to maximize the signal for the specific precursor-to-product ion transitions for both the analyte and the d5-internal standard.

Method Validation: Once developed, the method undergoes rigorous validation to ensure it is fit for its intended purpose. Key validation parameters are summarized in the table below.

Table 2: Key Parameters for LC-MS/MS Method Validation

Parameter Description Typical Acceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the measured value to the true value. Within ±15% of the nominal value (±20% at the Lower Limit of Quantification).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Coefficient of Variation (CV) ≤ 15% (≤ 20% at the Lower Limit of Quantification).
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample. No significant interfering peaks at the retention time of the analyte and internal standard.
Recovery The efficiency of the extraction procedure, determined by comparing the analyte response in a pre-extracted sample to a post-extracted sample. Consistent, precise, and reproducible.
Matrix Effect The suppression or enhancement of ionization of the analyte by the presence of co-eluting matrix components. The effect should be minimal and compensated for by the stable isotope-labeled internal standard.

| Stability | The chemical stability of the analyte in the biological matrix under specific conditions (e.g., freeze-thaw, short-term benchtop, long-term storage). | Analyte concentration remains within ±15% of the initial concentration. |

Advanced Spectroscopic Characterization for Deuterium Positional Elucidation

Confirming the exact location of the deuterium atoms within the this compound molecule is critical to its function as a standard. While the synthesis route dictates the likely positions (typically on the anilino phenyl ring), advanced spectroscopic methods are used for definitive confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for this purpose. While ¹H NMR would show the absence of signals where deuterium atoms have replaced protons, ²H (Deuterium) NMR directly detects the deuterium nuclei, providing unequivocal evidence of their presence and chemical environment. This technique can confirm that the labeling is specific to the intended positions and has not scrambled to other parts of the molecule. marquette.eduyoutube.com

High-Resolution Mass Spectrometry (HRMS): HRMS can precisely measure the mass of the molecule and its fragments to a very high degree of accuracy. By analyzing the fragmentation pattern (MS/MS spectrum) of the deuterated compound, chemists can deduce the location of the labels. Fragments that retain the deuterium atoms will show a corresponding mass shift, while fragments that have lost the labeled part of the molecule will not. This allows for the mapping of the deuterium positions within the molecular structure.

Infrared (IR) Spectroscopy: This technique can also provide clues to deuteration. The vibrational frequency of a carbon-deuterium (C-D) bond is different from that of a carbon-hydrogen (C-H) bond. oup.com The appearance of characteristic C-D stretching frequencies in the IR spectrum provides further evidence of successful deuterium incorporation.

These characterization techniques are essential for verifying the identity, purity, and structural integrity of this compound, ensuring its reliability for high-precision analytical applications.

Investigative Applications in Metabolic and Biochemical Pathways

Tracing Drug Metabolism Pathways and Metabolite Fate using Deuterated Probes

The use of deuterated compounds, or "heavy" molecules, is a cornerstone of modern pharmacokinetic studies. portico.orgyoutube.com By introducing a molecule with a known mass difference into a biological system, researchers can accurately trace its path and quantify its presence and the presence of its non-labeled counterparts. youtube.com This technique is particularly vital for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of pharmaceutical agents.

d5-4-Anilino-4-oxobutanoic acid serves as a quintessential example of a deuterated probe. In analytical methods such as liquid chromatography-mass spectrometry (LC-MS), its distinct molecular weight allows it to be easily separated from the non-deuterated metabolite, 4-anilino-4-oxobutanoic acid. This enables precise quantification of the actual metabolite in complex biological matrices like plasma or urine, a critical step in understanding a drug's behavior in the body. fda.gov

The clinical relevance of this compound is intrinsically linked to the cancer drug Vorinostat, also known as Suberoylanilide Hydroxamic Acid (SAHA). wikipedia.org Vorinostat is a histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma. wikipedia.orgmedscape.com Understanding its metabolic fate is crucial for its clinical application.

Vorinostat undergoes extensive metabolism in the body through two primary pathways: glucuronidation and hydrolysis followed by β-oxidation. wikipedia.orgdrugbank.comnih.gov These processes result in the formation of two major, pharmacologically inactive metabolites. wikipedia.orgdrugbank.com One of these key metabolites is 4-anilino-4-oxobutanoic acid. wikipedia.orgdrugbank.comnih.gov Studies have shown that the systemic exposure to this metabolite is significantly higher—approximately 13-fold—than that of the parent drug, Vorinostat. fda.govdrugbank.com

To accurately measure the concentration of the 4-anilino-4-oxobutanoic acid metabolite during clinical and preclinical studies, this compound is used as an internal standard in the analytical assays. fda.govresearchgate.net

Table 1: Major Metabolites of Vorinostat

Metabolite Name Metabolic Pathway Pharmacological Activity
Vorinostat O-glucuronide Glucuronidation Inactive

Exploration of Enzyme Kinetics and Mechanistic Interactions

Deuterated compounds are powerful tools for investigating the mechanisms of enzyme-catalyzed reactions. The substitution of hydrogen with deuterium (B1214612) can lead to a phenomenon known as the kinetic isotope effect (KIE). portico.orgnih.gov A carbon-deuterium (C-D) bond is stronger and has a lower zero-point energy than a corresponding carbon-hydrogen (C-H) bond. portico.org Consequently, if the cleavage of this bond is the rate-limiting step in a reaction, the reaction will proceed more slowly with the deuterated substrate. portico.orgnih.gov

Observing a KIE provides strong evidence that C-H bond breaking is a key part of the reaction's mechanism. nih.gov This principle has been widely applied in studies of drug metabolism, particularly for reactions mediated by the cytochrome P450 (CYP) family of enzymes, which are responsible for the oxidative metabolism of many drugs. portico.orgnih.govnih.gov By using deuterated analogs of drug candidates, researchers can probe which specific chemical bonds are targeted by metabolic enzymes. researchgate.net

While this compound itself is an inactive metabolite, its parent compound, Vorinostat, is a potent inhibitor of histone deacetylases (HDACs). wikipedia.orgpagepress.org HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones, proteins that package DNA into chromatin. aacrjournals.org This deacetylation generally leads to chromatin condensation and transcriptional repression. pagepress.orgaacrjournals.org

Vorinostat functions by binding to the active site of HDACs and chelating the essential zinc ion, thereby inhibiting the enzyme's activity. wikipedia.org This inhibition leads to the accumulation of acetylated histones, which in turn results in a more relaxed chromatin structure and the transcriptional activation of certain genes, including tumor suppressor genes. aacrjournals.orgcancercareontario.ca This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. nih.govnih.gov

Vorinostat is known to be a broad-spectrum inhibitor, acting on Class I and Class II HDACs. drugbank.comnih.gov

Table 2: HDAC Classes Inhibited by Vorinostat

HDAC Class Specific Enzymes Inhibited by Vorinostat
Class I HDAC1, HDAC2, HDAC3

The study of such inhibitor-enzyme interactions provides a clear picture of how drugs like Vorinostat exert their therapeutic effects at a molecular level.

Application in Bioconjugation Strategies and Cross-linking Methodologies

The functional groups present on the non-deuterated parent molecule, 4-Anilino-4-oxobutanoic acid, make it and analogous structures relevant to the fields of bioconjugation and chemical cross-linking. Bioconjugation involves the covalent linking of two molecules, at least one of which is a biomolecule, while cross-linking joins molecules, often proteins, to study their interactions or stabilize their structure. bionordika.nogbiosciences.com

The structure of 4-Anilino-4-oxobutanoic acid contains two key functional groups: a terminal carboxylic acid (-COOH) and an aniline (B41778) group (an amino group on a phenyl ring). wiley-vch.de Both of these groups are valuable handles for conjugation reactions. gbiosciences.comgbiosciences.com

Carboxylic Acid Group: The carboxyl group can be activated, most commonly by carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form a highly reactive intermediate. nih.govbiosyn.com This intermediate can then readily react with nucleophiles, such as primary amines on a protein, to form a stable amide bond. bionordika.nowiley-vch.de This "zero-length" cross-linking method is fundamental in protein chemistry for creating peptide-carrier protein conjugates and for immobilizing proteins onto solid supports. korambiotech.comthermofisher.com

Aniline Group: The aniline moiety, a primary aromatic amine, can also participate in specific conjugation chemistries. For example, anilines can undergo oxidative coupling with aminophenols in the presence of an oxidizing agent like sodium periodate (B1199274) to form stable covalent bonds, a reaction that has been successfully applied to protein modification. nih.gov Aniline can also serve as a catalyst in reactions involving the conjugation of hydrazides or alkoxyamines to carbonyl groups. thermofisher.com

While this compound is primarily used as an analytical standard, the chemical reactivity inherent in its parent structure demonstrates the potential of analogous compounds in the development of cross-linking reagents and bioconjugation strategies.

Computational and Theoretical Studies of Anilino Oxobutanoic Acid Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For anilino-oxobutanoic acid derivatives, these methods offer a microscopic perspective on their behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. jmchemsci.com It is particularly useful for predicting the optimized molecular geometry and vibrational frequencies of compounds like anilino-oxobutanoic acid derivatives.

In a representative study on a similar compound, 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, DFT calculations were performed to determine the bond lengths and bond angles of the optimized structure. nih.gov The theoretical geometric parameters were found to be in good agreement with experimental data from X-ray diffraction, validating the computational approach. nih.gov For instance, the N-H stretching frequency is often observed to be red-shifted in the experimental infrared (IR) spectrum compared to the computed frequency, which suggests a weakening of the N-H bond. nih.gov This can be indicative of intramolecular hydrogen bonding. nih.gov

The vibrational wavenumbers computed using DFT can be assigned to specific vibrational modes with the aid of potential energy distribution (PED) analysis. nih.gov This allows for a detailed understanding of the molecule's vibrational behavior.

Table 1: Representative Optimized Geometrical Parameters for an Anilino-oxobutanoic Acid Derivative using DFT

ParameterBond Length (Å)Bond Angle (°)
C=O1.22
C-N1.36
N-H1.01
C-C (aliphatic)1.52
C-C (aromatic)1.40
C-N-H: 121.0
O=C-N: 123.0

Note: This table presents illustrative data for a representative anilino-oxobutanoic acid derivative based on findings for similar compounds.

Natural Bond Orbital (NBO) analysis is a powerful tool used to study intramolecular bonding, interactions between bonds, and the delocalization of electron density. materialsciencejournal.org It provides a chemical interpretation of the wavefunction in terms of Lewis structures, lone pairs, and non-Lewis orbitals (antibonding or Rydberg). materialsciencejournal.org

For anilino-oxobutanoic acid derivatives, NBO analysis reveals the stability of the molecule arising from hyperconjugative interactions and charge delocalization. nih.gov These interactions involve the donation of electron density from occupied Lewis-type NBOs (donors) to unoccupied non-Lewis NBOs (acceptors). materialsciencejournal.org The energy of these interactions, E(2), can be estimated by second-order perturbation theory. A large E(2) value indicates a strong interaction between the electron donor and acceptor. materialsciencejournal.org

In a study of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, NBO analysis was used to identify key hyperconjugative interactions that contribute to the molecule's stability. nih.gov For example, the delocalization of π-electrons from the phenyl ring to the adjacent carbonyl group can be quantified.

Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a Representative Anilino-oxobutanoic Acid Derivative

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
π(C-C) phenylπ(C=O)5.5
LP(O) carboxylσ(C-C)1.8
LP(N) amideπ*(C=O)50.2

Note: This table presents illustrative data for a representative anilino-oxobutanoic acid derivative based on findings for similar compounds. LP denotes a lone pair.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. ijnc.ir The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). ijnc.ir

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is an important descriptor of chemical reactivity and stability. researchgate.net A small energy gap suggests that the molecule is more reactive and less stable. For anilino-oxobutanoic acid derivatives, the distribution of the HOMO and LUMO orbitals indicates the likely sites for electrophilic and nucleophilic attack.

In the case of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, HOMO-LUMO analysis was employed to understand the charge transfer within the molecule. nih.gov The HOMO is typically located over the anilino and phenyl portions, while the LUMO is often distributed over the oxobutanoic acid moiety, indicating the direction of charge transfer upon electronic excitation.

Table 3: Calculated Reactivity Descriptors from HOMO-LUMO Energies for a Representative Anilino-oxobutanoic Acid Derivative (in eV)

ParameterValue
EHOMO-6.2
ELUMO-1.8
Energy Gap (ΔE)4.4
Ionization Potential (I) ≈ -EHOMO6.2
Electron Affinity (A) ≈ -ELUMO1.8
Chemical Hardness (η) = (I-A)/22.2
Electronegativity (χ) = (I+A)/24.0

Note: This table presents illustrative data for a representative anilino-oxobutanoic acid derivative based on findings for similar compounds.

Molecular Docking Simulations for Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. wjarr.com This method is crucial for understanding the potential biological targets of molecules like anilino-oxobutanoic acid derivatives.

Molecular docking simulations can predict the binding mode and estimate the binding affinity of a ligand to a protein's active site. wjarr.com For derivatives of 4-anilino-4-oxobutanoic acid, which are metabolites of the histone deacetylase (HDAC) inhibitor Vorinostat, molecular docking can be used to investigate their interaction with HDAC enzymes. nih.govresearchgate.net

The docking process involves placing the ligand in various conformations and orientations within the protein's binding pocket and scoring these poses based on a scoring function. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, studies on 4-anilinoquinazoline (B1210976) derivatives have successfully used molecular docking to understand their interactions with the epidermal growth factor receptor (EGFR) kinase. nih.govnih.gov

Analysis of Noncovalent Interactions in Molecular Systems

Noncovalent interactions (NCIs) play a critical role in the structure, stability, and function of molecular systems. nih.gov The NCI index is a visualization tool based on the electron density and its derivatives that helps in identifying and characterizing these weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion. nih.gov

The analysis of NCIs is valuable for understanding the crystal packing of anilino-oxobutanoic acid derivatives and their interactions with biological macromolecules. nih.gov By plotting the reduced density gradient versus the electron density, different types of noncovalent interactions can be visualized as distinct surfaces, with the color of the surface indicating the nature of the interaction (e.g., blue for strong attractive interactions, green for weak van der Waals interactions, and red for repulsive steric clashes). researchgate.net

Reduced Density Gradient (RDG) Analysis for Interaction Visualization

Reduced Density Gradient (RDG) analysis is a valuable computational method used to visualize and characterize non-covalent interactions. This technique identifies regions of space where electron density is low and its gradient is small, which are indicative of interactions such as hydrogen bonds, van der Waals forces, and steric repulsion. An RDG analysis of d5-4-Anilino-4-oxobutanoic acid would provide a visual map of these interactions, offering a more intuitive understanding of its molecular topology. At present, no such analysis for this compound has been published.

Theoretical Investigations of Optical Properties, including Nonlinear Optics

The optical properties of a molecule are dictated by its electronic structure. Theoretical calculations can predict linear and nonlinear optical phenomena, which are of interest for various applications in materials science and photonics. For this compound, this would involve calculating properties such as polarizability and hyperpolarizability. The presence of the aromatic ring and carbonyl groups suggests the potential for interesting electronic transitions and nonlinear optical behavior. Despite this potential, dedicated theoretical studies on the optical properties of this compound are absent from the scientific record.

Future Research Directions and Methodological Advancements

Development of Next-Generation Synthetic Strategies for Isotopically Labeled Analogs

The synthesis of isotopically labeled compounds like d5-4-Anilino-4-oxobutanoic acid is foundational to their application. Future research is focused on developing more efficient, cost-effective, and versatile labeling strategies.

Current methods for producing deuterated compounds often involve multi-step organic synthesis using isotopically enriched starting materials. x-chemrx.com While effective, these routes can be expensive and time-consuming. Next-generation strategies aim to overcome these limitations. One promising area is the development of late-stage hydrogen isotope exchange (HIE) methods. x-chemrx.com HIE allows for the introduction of deuterium (B1214612) into a molecule at a later stage of the synthesis, which is more atom-economical and applicable to complex molecules. x-chemrx.com

Another significant advancement is the adoption of flow chemistry for isotope labeling. x-chemrx.com Flow chemistry offers precise control over reaction parameters such as temperature and time, leading to improved mixing and enhanced safety. x-chemrx.com This technology could yield higher efficiency and regioselectivity in deuterium labeling reactions. x-chemrx.com For instance, developing a flow-based system for the reaction between a deuterated aniline (B41778) precursor and succinic anhydride (B1165640) could streamline the production of this compound.

Future synthetic strategies will likely focus on:

Catalytic Deuteration: Expanding the library of catalysts that can selectively introduce deuterium at specific molecular positions.

Biocatalysis: Utilizing enzymes to perform highly specific and efficient deuteration reactions under mild conditions.

On-Demand Generation: Creating systems, potentially using flow chemistry, for the on-demand synthesis of labeled compounds, reducing the need for long-term storage and potential degradation. x-chemrx.com

Expansion of Quantitative Proteomics and Metabolomics Applications with this compound

Stable isotope-labeled compounds are indispensable tools in quantitative proteomics and metabolomics, fields that study proteins and metabolites on a system-wide scale. nih.govcreative-proteomics.com this compound currently serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis, allowing for the precise quantification of its unlabeled counterpart by correcting for variations in sample preparation and instrument response. clearsynth.com

The future will see an expansion of its role beyond a simple internal standard. In targeted metabolomics, which focuses on measuring a specific group of metabolites, this compound can help validate and standardize clinical assays. thermofisher.com The use of stable isotope-labeled standards is crucial for compensating for matrix effects in complex biological samples like blood or tissue, thereby improving the accuracy and reproducibility of results across different laboratories and studies. clearsynth.comthermofisher.com

Key future applications in these fields include:

Metabolic Flux Analysis: While not a primary metabolite itself, its use in quantifying related metabolic pathways can provide insights into cellular metabolism and disease states. nih.govfiveable.me

Drug Metabolism Studies: As a labeled metabolite, it is central to pharmacokinetic studies that track the absorption, distribution, metabolism, and excretion (ADME) of parent drugs like Vorinostat. nih.gov

Standardization of "Omics" Workflows: The development of certified reference materials based on compounds like this compound will be essential for the standardization and validation of analytical methods in clinical and research laboratories. clearsynth.com

Application AreaRole of this compoundPotential Future Impact
Quantitative Metabolomics Internal Standard for LC-MSEnables absolute quantification of drug metabolites, improving diagnostic and research accuracy. nih.gov
Pharmacokinetics (ADME) Tracer for metabolite fateProvides a clearer understanding of drug disposition and potential drug-drug interactions. nih.gov
Clinical Chemistry Calibrant/Standard in targeted assaysFacilitates the development of robust and reproducible clinical tests for monitoring drug therapy. thermofisher.com

Integration of Advanced Computational Modeling with Experimental Data for Deuterated Compounds

The interplay between experimental data and computational modeling is a rapidly advancing frontier. For deuterated compounds, computational methods can predict how isotopic substitution affects molecular properties and can help interpret complex experimental results.

One key area is the study of the Kinetic Isotope Effect (KIE), where the heavier deuterium atom can slow down chemical reactions. symeres.com Computational models can predict the magnitude of the KIE for specific metabolic reactions involving the parent compound of this compound. This can provide insights into enzyme mechanisms and metabolic pathways. symeres.com

Furthermore, quantum mechanics-based computational methods are being developed to more accurately model deuterated molecules. fugaku100kei.jp These models can calculate the shape and energy of molecules, predicting how deuteration might alter interactions with proteins or enzymes. fugaku100kei.jp Another powerful technique is integrating hydrogen-deuterium exchange (HDX) mass spectrometry data with computational modeling to refine the three-dimensional structures of proteins and protein-ligand complexes. acs.orged.ac.uk By comparing the experimentally observed deuterium uptake with predicted models, researchers can validate or propose structural hypotheses. ed.ac.uk

Future integration will likely involve:

Predictive ADME Models: Developing algorithms that use the structure of deuterated compounds to predict their metabolic fate and pharmacokinetic properties. researchgate.net

Refining Molecular Dynamics Simulations: Using experimental data from labeled compounds to guide and validate molecular dynamics simulations, providing a more accurate picture of molecular interactions over time.

Quantum Calculation of Isotope Effects: Applying advanced computational chemistry to predict how deuteration at specific sites will impact a drug's efficacy and metabolism. fugaku100kei.jp

Interdisciplinary Research Bridging Isotopic Labeling, Systems Biology, and Medicinal Chemistry

The full potential of this compound and other isotopically labeled compounds will be realized through interdisciplinary research that connects chemistry, biology, and medicine.

Systems Biology: In systems biology, which aims to understand the complex interactions within biological systems, labeled compounds are essential for tracking molecular flow through metabolic networks. nih.govfiveable.me Data from studies using this compound can be integrated into larger systems-level models to understand how a drug perturbs cellular networks. nih.gov This provides a holistic view that complements other "-omics" data like transcriptomics and proteomics. nih.gov

Medicinal Chemistry: For medicinal chemists, deuterium labeling has emerged as a strategy to improve the metabolic properties of drugs. x-chemrx.com By strategically replacing hydrogen with deuterium at sites of metabolic vulnerability, it is possible to slow down drug metabolism, potentially leading to improved pharmacokinetic profiles. symeres.com While this compound is a metabolite, the study of its formation and stability provides valuable data for the design of next-generation deuterated drugs.

Translational Medicine: The collaboration between academic researchers developing new labeling methods and industrial scientists in pharmaceutical companies is crucial for translating these technologies into clinical applications. nih.gov Such partnerships can accelerate the development of new diagnostic tools and therapies.

The synergy between these fields will drive innovation, leading to a deeper understanding of drug action and the development of more effective therapeutic strategies.

Q & A

Q. What are the recommended methods for synthesizing d5-4-Anilino-4-oxobutanoic acid and its derivatives in academic laboratories?

Synthesis typically involves coupling reactions, such as amide bond formation between aniline derivatives and activated carboxylic acid intermediates. For example, derivatives like 4-(2-fluorophenyl)-4-oxobutanoic acid are synthesized via nucleophilic substitution or condensation reactions under anhydrous conditions . Key steps include:

  • Purification via recrystallization or column chromatography.
  • Validation using high-performance liquid chromatography (HPLC) to ensure >95% purity .
  • Characterization via 1^1H/13^13C NMR to confirm structural integrity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Safety measures align with GHS classifications (e.g., H302, H315, H319):

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of aerosols .
  • Storage: Store at -10°C in airtight containers to maintain stability .
  • Emergency Procedures: Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Spectroscopy:
    • NMR: Assigns proton environments and confirms deuteration (for d5 analogs) .
    • IR Spectroscopy: Identifies carbonyl (C=O) and amine (N-H) functional groups.
  • Chromatography:
    • HPLC: Validates purity (>95%) and detects impurities .
    • Mass Spectrometry (MS): Determines molecular weight (e.g., 233.26 g/mol for analogs) and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural refinement of this compound derivatives?

  • Software Tools: Use SHELXL for small-molecule refinement and OLEX2 for integrated structure solution workflows .
  • Strategies:
    • Check for twinning or disorder using SHELXD .
    • Validate hydrogen bonding networks and thermal displacement parameters.
    • Cross-validate with spectroscopic data to resolve ambiguities in electron density maps .

Q. What experimental designs are optimal for evaluating the biological activity of this compound in antimicrobial assays?

  • In vitro Assays:
    • Minimum Inhibitory Concentration (MIC): Test against Gram-positive/negative bacteria using broth dilution.
    • Cytotoxicity Controls: Include mammalian cell lines (e.g., HEK293) to assess selectivity .
  • Mechanistic Studies:
    • Use fluorescence probes to monitor membrane disruption or enzyme inhibition.
    • Pair with molecular docking (e.g., AutoDock) to predict target binding sites .

Q. How should pharmacokinetic studies be structured for this compound analogs?

  • In vivo Models: Administer analogs to rodents via IV/oral routes and collect plasma samples at timed intervals.
  • Analytical Methods:
    • LC-MS/MS: Quantify compound levels in biological matrices .
    • Pharmacokinetic Parameters: Calculate bioavailability (F%F\%), half-life (t1/2t_{1/2}), and clearance (CL) .
  • Metabolite Identification: Use high-resolution MS to detect phase I/II metabolites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.